4,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Description
This compound belongs to the family of polyhalogenated aromatics, where fluorine and trifluoromethyl groups impart unique electronic, steric, and stability properties. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their resistance to metabolic degradation and enhanced lipophilicity .
Properties
IUPAC Name |
1-(difluoromethyl)-4,5-difluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-5-1-3(7(11)12)4(2-6(5)10)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEJAQRTDIRVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of 2-(Trifluoromethyl)benzene
One of the primary synthetic routes to 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride is the direct fluorination of 2-(trifluoromethyl)benzene using potent fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). This method involves the substitution of hydrogen atoms on the aromatic ring with fluorine atoms under carefully controlled reaction conditions to avoid over-fluorination or decomposition.
- Reaction Conditions: Typically performed under mild temperatures to moderate heat with controlled fluorine source addition to ensure regioselectivity.
- Reactor Setup: Industrially, continuous flow reactors are employed to maintain safety and improve yield and purity.
- Advantages: High selectivity for difluorination at the 4 and 5 positions relative to the trifluoromethyl substituent.
| Parameter | Details |
|---|---|
| Starting Material | 2-(Trifluoromethyl)benzene |
| Fluorinating Agents | Xenon difluoride (XeF2), Cobalt trifluoride (CoF3) |
| Temperature Range | Mild to moderate (typically below 100°C) |
| Reaction Type | Electrophilic aromatic substitution |
| Industrial Setup | Continuous flow fluorination reactors |
| Yield | High (variable based on conditions) |
This method is widely used due to its straightforward approach and scalability for industrial production.
Halogen Exchange Fluorination from Chlorinated Precursors
An alternative preparation involves the halogen-exchange fluorination starting from chlorinated benzotrifluoride derivatives. The process includes:
- Step (a): Radical chlorination of the benzotrifluoride precursor at elevated temperatures (130°C to reflux) in high boiling solvents such as 3,4-dichloro-benzotrifluoride or 2,4-dichlorobenzotrifluoride. This step selectively chlorinates the alpha position on the side chain.
- Step (b): Subsequent fluorination by treatment with hydrofluoric acid (HF) at temperatures between -10°C and room temperature (optimally 0-5°C to control exothermicity).
- Step (c): Isolation and purification of the fluorinated product.
This halogen-exchange method benefits from the use of higher boiling solvents that reduce by-product formation and improve yields of the desired fluorinated compound.
| Step | Description | Conditions/Notes |
|---|---|---|
| (a) Chlorination | Radical chlorination of benzotrifluoride | 130°C to reflux in dichloro-benzotrifluoride solvents; 2-8 hours reaction time |
| (b) Fluorination | Halogen exchange with hydrofluoric acid | -10°C to room temp (preferably 0-5°C) |
| (c) Product isolation | Standard isolation procedures | Purification by distillation or chromatography |
This method is advantageous when direct fluorination is challenging or when chlorinated intermediates are more accessible.
Frustrated Lewis Pair (FLP) Mediated C–F Bond Activation and Functionalization
Recent research has explored the selective activation and functionalization of C–F bonds in trifluoromethyl and difluoromethyl groups using frustrated Lewis pairs (FLPs). This approach enables the selective cleavage of a single C–F bond, allowing for the introduction of functional groups or further fluorination steps.
- Mechanism: The FLP system, composed of a Lewis acid (e.g., tris(pentafluorophenyl)borane) and a bulky Lewis base (e.g., phosphines or pyridines), facilitates an SN1-like mechanism for C–F bond cleavage.
- Selectivity: Bulky Lewis bases and electronic effects from substituents influence the reaction pathway and selectivity.
- Applications: This method can be used to selectively modify fluorinated aromatic compounds such as this compound or its precursors.
- Reaction Conditions: Typically carried out at room temperature in dry solvents like acetonitrile, with reaction times ranging from hours to days depending on substrates.
| Parameter | Details |
|---|---|
| Lewis Acid | B(C6F5)3 (tris(pentafluorophenyl)borane) |
| Lewis Base | Phosphines (e.g., P(o-Tol)3), pyridines |
| Solvent | Dry acetonitrile |
| Temperature | Room temperature |
| Reaction Time | 3 to 18 hours |
| Mechanism | SN1-type C–F bond activation |
This advanced method is primarily used in research settings for selective fluorine functionalization rather than bulk synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Fluorination | 2-(Trifluoromethyl)benzene | XeF2 or CoF3, mild to moderate heat | High selectivity, scalable | Requires handling of strong fluorinating agents |
| Halogen Exchange Fluorination | Chlorinated benzotrifluoride | Radical chlorination (130°C+), HF fluorination (0-5°C) | Improved yields, controlled reaction | Multi-step, uses hazardous HF |
| FLP-Mediated C–F Activation | Fluorinated arenes | Lewis acid/base pairs, dry MeCN, RT | Selective C–F bond functionalization | Mainly research scale, complex mechanism |
Detailed Research Findings
- The direct fluorination method using XeF2 or CoF3 is well-established industrially, providing high purity this compound suitable for pharmaceutical and materials applications.
- Halogen exchange fluorination offers a practical route when chlorinated intermediates are available, with solvent choice (dichloro-benzotrifluorides) playing a critical role in reaction efficiency and by-product suppression.
- FLP-mediated activation represents a frontier in selective fluorine chemistry, allowing for the modification of fluorinated aromatics with precise control. Kinetic and computational studies support an SN1-type mechanism with reaction rates influenced by substrate and catalyst structure.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Substitution: Reagents like halogens (Cl2, Br2) or strong nucleophiles (NaOH, NH3) are used.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid, trifluoromethylbenzaldehyde.
Reduction: 2-(trifluoromethyl)benzene.
Substitution: 4,5-difluoro-2-(trifluoromethyl)benzene derivatives with various functional groups.
Scientific Research Applications
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's high fluorine content enhances the stability and bioactivity of the resulting molecules.
In the field of materials science, it is used to create fluorinated polymers and coatings with improved chemical resistance and thermal stability. Additionally, it finds applications in the development of advanced electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism by which 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target.
Molecular Targets and Pathways Involved:
Pharmaceuticals: Targets may include enzymes, receptors, or ion channels involved in various biological processes.
Materials Science: The compound may interact with polymer matrices or other materials to improve their properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogen vs. Trifluoromethyl Groups
4,5-Dibromo-2-(trifluoromethyl)benzonitrile (CAS: N/A, )
- Structure : Bromine atoms at positions 4 and 5, trifluoromethyl at position 2, and a nitrile (-CN) group.
- Molecular Weight : ~318.9 g/mol (estimated).
- Key Differences :
- Bromine’s larger atomic radius increases steric hindrance compared to fluorine, reducing reactivity in nucleophilic substitutions.
- The nitrile group introduces polarity, enhancing solubility in polar aprotic solvents.
- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s leaving-group capability .
4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6, )
- Structure : Single fluorine at position 4, trifluoromethyl at position 2, and nitrile group.
- Molecular Weight : 205.1 g/mol.
- Key Differences :
- Reduced fluorine substitution decreases electron-withdrawing effects compared to the target compound.
- Nitrile group may participate in click chemistry or act as a directing group in synthesis.
Functional Group Variations: Ester vs. Benzofluoride
Ethyl 2-chloro-4,5-difluorobenzoate (CAS: 1785259-54-2, )
- Structure : Chlorine at position 2, fluorine at 4 and 5, and an ethyl ester (-COOEt) group.
- Molecular Formula : C₉H₇ClF₂O₂.
- Molecular Weight : 232.6 g/mol.
- Key Differences :
Heterocyclic Analogues
N-(3-Chloro-4-fluorophenyl)-4,5-difluoro-2-((2-methoxyethyl)amino)-1H-benzo[d]imidazole-7-carboxamide ()
- Structure: Difluoro-substituted benzimidazole core with a carboxamide and methoxyethylamino side chain.
- Molecular Formula : C₁₇H₁₄ClF₃N₄O₂.
- Molecular Weight : 399.09 g/mol.
- Key Differences :
Comparative Data Table
Key Findings and Trends
Electronic Effects : Trifluoromethyl and fluorine substituents increase electron-withdrawing character, stabilizing intermediates in nucleophilic aromatic substitutions but reducing basicity .
Solubility : Nitrile and ester groups improve polar solubility, whereas perfluorinated analogs like the target compound excel in lipid-rich environments .
Biological Activity : Heterocyclic derivatives (e.g., benzimidazoles) exhibit enhanced target binding compared to simple fluorinated aromatics .
Notes
- Direct experimental data on This compound is absent in the provided evidence; comparisons rely on structural analogs.
- Patent methodologies (e.g., LCMS/HPLC conditions in ) may guide analytical characterization of the target compound .
Biological Activity
Overview
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by difluoro and trifluoromethyl groups attached to a benzene ring, enhances its lipophilicity and reactivity, making it a candidate for drug development and other biological investigations.
The compound's chemical formula is C9H4F5, and its molecular weight is approximately 224.12 g/mol. The presence of multiple fluorine atoms influences its physical and chemical properties, such as increased stability and altered reactivity compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C9H4F5 |
| Molecular Weight | 224.12 g/mol |
| Melting Point | Not specified |
| Solubility | Organic solvents |
The biological activity of this compound is primarily attributed to its interactions with biomolecules. The electron-withdrawing nature of the fluorine atoms can enhance the compound's binding affinity to various targets, including enzymes and receptors. These interactions may modulate biological pathways, potentially leading to therapeutic effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis or inhibiting proliferation in specific types of cancer cells.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
Case Studies
Several case studies have been conducted to further explore the biological implications of this compound:
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Escherichia coli.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Findings : The results indicated significant inhibition at concentrations above 100 µg/mL.
-
Case Study 2: Anticancer Activity
- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Findings : The compound demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
-
Case Study 3: Enzyme Interaction
- Objective : To investigate the inhibitory effect on cytochrome P450 enzymes.
- Methodology : Enzyme assays were performed to measure activity levels post-treatment.
- Findings : Significant inhibition was observed, indicating potential implications for drug metabolism.
Research Applications
The unique properties of this compound make it a valuable candidate for various applications:
- Drug Development : Its potential as a lead compound in pharmaceuticals targeting microbial infections or cancer treatment.
- Chemical Biology : Used as a tool compound for studying enzyme mechanisms and metabolic pathways.
- Material Science : Explored for applications in developing advanced materials with enhanced chemical resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or fluorination reactions. For substitution, use amines or thiols as nucleophiles in polar solvents (e.g., DMF) at 60–80°C to achieve moderate yields. Fluorination reactions may require agents like Selectfluor® under anhydrous conditions. Optimize stoichiometry (1:1.2 molar ratio of substrate to fluorinating agent) and monitor via <sup>19</sup>F NMR to track progress. Reaction efficiency is influenced by steric hindrance from the trifluoromethyl group, necessitating extended reaction times (12–24 hrs) .
Q. How can spectroscopic techniques be effectively employed to characterize the structure and purity of this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Prioritize due to high sensitivity of fluorine nuclei; expect distinct signals for difluoro and trifluoromethyl groups (δ -110 to -120 ppm for aromatic F; δ -60 to -70 ppm for CF3).
- FT-IR : Identify C-F stretches (1000–1300 cm<sup>-1</sup>) and carbonyl/benzene ring vibrations (1600–1700 cm<sup>-1</sup>).
- Mass Spectrometry (HRMS) : Use ESI or EI modes to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 248.1). Purity analysis via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What primary chemical reactions does this compound undergo, and how do electronic effects of fluorine substituents influence reactivity?
- Methodological Answer : The electron-withdrawing fluorine and trifluoromethyl groups deactivate the benzene ring, directing electrophilic substitutions to meta positions. Key reactions include:
- Oxidation : Convert aldehyde derivatives (if present) to carboxylic acids using KMnO4 in acidic conditions.
- Reduction : Use NaBH4 in ethanol to reduce aldehydes to alcohols (20°C, 2 hrs).
- Nucleophilic Aromatic Substitution : Activate positions para to electron-withdrawing groups for substitution with amines (e.g., NH3 in DMSO at 100°C) .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways and intermediate stability in modifications of this compound?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates. For example, calculate activation energies for fluorination steps to identify rate-limiting stages. Use molecular dynamics simulations to assess solvent effects (e.g., toluene vs. DMF). Integrate with ICReDD’s reaction path search methods, which combine quantum calculations and experimental data to optimize conditions (e.g., reducing trial-and-error by 40%) .
Q. What methodologies resolve contradictions in thermodynamic data (e.g., conflicting ΔG values) for fluorination reactions involving this compound?
- Methodological Answer :
- Data Reconciliation : Use multivariate analysis to identify outliers in calorimetric (DSC) or kinetic datasets.
- Hybrid Experimental-Computational Workflows : Cross-validate experimental ΔG values with DFT-computed Gibbs free energies (error margin <5%).
- Sensitivity Analysis : Vary parameters (temperature, solvent polarity) in computational models to align conflicting data. Tools like Gaussian or ORCA are recommended .
Q. What advanced reactor designs enhance efficiency in multi-step syntheses involving this compound?
- Methodological Answer :
- Microfluidic Reactors : Enable precise control of residence time (seconds to minutes) and heat transfer for exothermic fluorination steps.
- Catalytic Membrane Reactors : Use Pd-based membranes to separate byproducts (e.g., HCl) in real-time, improving yield by 15–20%.
- Flow Chemistry Systems : Integrate with inline <sup>19</sup>F NMR for continuous monitoring and feedback optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
